Cas no 2034397-60-7 (5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide)

5-Bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide is a specialized organic compound featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position and an N-linked 2-(2-phenylpyrimidin-5-yl)ethyl group. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The bromine substitution enhances reactivity for further functionalization, while the phenylpyrimidine moiety may contribute to binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically handled under controlled conditions due to its synthetic complexity and sensitivity. Analytical characterization is recommended to ensure purity for research applications.
5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide structure
2034397-60-7 structure
Product Name:5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide
CAS No:2034397-60-7
MF:C17H14BrN3O2
MW:372.21596288681
CID:5352327
Update Time:2025-08-03

5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-2-carboxamide
    • 5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide
    • Inchi: 1S/C17H14BrN3O2/c18-15-7-6-14(23-15)17(22)19-9-8-12-10-20-16(21-11-12)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22)
    • InChI Key: UHMWJNJKPHTGTR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(NCCC2=CN=C(C3C=CC=CC=3)N=C2)=O)O1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 382
  • XLogP3: 3.5
  • Topological Polar Surface Area: 68

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Additional information on 5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide

5-Bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide: A Comprehensive Overview

The compound 5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide (CAS No. 2034397-60-7) is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its intricate structure, has garnered attention due to its unique properties and applications in drug discovery and materials science. Recent studies have highlighted its role in antitumor activity, antimicrobial effects, and as a fluorescent probe for biological imaging.

The molecular structure of 5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide comprises a furan ring substituted with a bromine atom at the 5-position, a carboxamide group, and a 2-(2-phenylpyrimidin-5-yl)ethyl chain. This arrangement of functional groups contributes to its versatility in chemical reactions and biological interactions. The presence of the pyrimidine ring, a heterocyclic structure commonly found in nucleic acids, suggests potential interactions with DNA or RNA molecules, making it a promising candidate for anticancer therapies.

Recent research has focused on the synthesis and characterization of this compound, employing advanced techniques such as X-ray crystallography and NMR spectroscopy. These studies have provided insights into its molecular geometry and electronic properties, which are crucial for understanding its reactivity and bioavailability. For instance, the bromine atom at the 5-position of the furan ring enhances the molecule's electron-withdrawing effects, potentially influencing its interaction with biological targets.

In terms of applications, 5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide has shown remarkable potential as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key enzymes or signaling pathways involved in cell proliferation. Additionally, its ability to induce apoptosis in cancer cells highlights its potential as a novel chemotherapeutic agent.

Beyond medicinal chemistry, this compound has also been explored for its role in fluorescent sensing applications. The conjugated system within the molecule allows for efficient energy transfer processes, making it suitable for detecting specific analytes in complex biological environments. Recent advancements have utilized this property to develop sensors for metal ions or reactive oxygen species, which are critical in diagnosing diseases such as neurodegenerative disorders.

The synthesis of 5-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-2-carboxamide involves multi-step organic reactions, including coupling reactions and cyclization processes. Researchers have optimized these procedures to enhance yield and purity, ensuring scalability for potential industrial applications. The use of environmentally friendly solvents and catalysts has also been emphasized to align with green chemistry principles.

In conclusion, 5-bromo-N-[2-(2-phenylpyrimidin-5-y1)ethyl]furan-2-carboxamide (CAS No. 2034397607) represents a versatile compound with diverse applications in drug discovery and materials science. Its unique structure and functional groups make it a valuable tool for addressing challenges in oncology, diagnostics, and beyond. As research continues to uncover its full potential, this compound stands at the forefront of innovative solutions in modern chemistry.

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